molecular formula C17H16N4O2S B4519971 N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B4519971
M. Wt: 340.4 g/mol
InChI Key: HUSBJYZBJBZYKW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzothiazol-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetamide is 340.09939694 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

Research on benzothiazole derivatives like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has explored the structure-activity relationships in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibition. Modifications to the benzothiazole moiety have been investigated to enhance metabolic stability, demonstrating the significance of structural nuances in the pharmacological efficacy and stability of such compounds (Stec et al., 2011).

Antitumor Activity

Benzothiazole derivatives have also shown promising antitumor activities. A study on 2-(4-aminophenyl)benzothiazole derivatives reported significant anticancer activity against a variety of cancer cell lines, highlighting the therapeutic potential of benzothiazole-based compounds in oncology (Yurttaş et al., 2015).

Analgesic Activity

The analgesic potential of acetamide derivatives, including those based on the benzothiazole scaffold, has been explored. Specific compounds have demonstrated significant analgesic effects in various models, underscoring the versatility of benzothiazole derivatives in pain management (Kaplancıklı et al., 2012).

Anti-inflammatory and Kinase Inhibition

Research on benzothiazole and benzoxazole derivatives has revealed their potential in treating inflammation and as kinase inhibitors. Certain derivatives showed notable in vitro and in vivo anti-inflammatory activities, as well as p38α MAP kinase inhibition, suggesting their utility in addressing inflammatory conditions and related pathologies (Tariq et al., 2018).

Antibacterial Agents

Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have shown potent antibacterial activity against various microorganisms, positioning benzothiazole derivatives as promising candidates for developing new antibacterial agents (Bhoi et al., 2015).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-15(19-17-18-13-7-3-4-8-14(13)24-17)10-21-16(23)9-11-5-1-2-6-12(11)20-21/h3-4,7-9H,1-2,5-6,10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBJYZBJBZYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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N-(1,3-benzothiazol-2-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.